methyl 3-(4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate methyl 3-(4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16320163
InChI: InChI=1S/C23H24N4O5/c1-30-16-7-8-19(31-2)17(12-16)21-20-18(24-13-25-20)9-10-27(21)23(29)26-15-6-4-5-14(11-15)22(28)32-3/h4-8,11-13,21H,9-10H2,1-3H3,(H,24,25)(H,26,29)
SMILES:
Molecular Formula: C23H24N4O5
Molecular Weight: 436.5 g/mol

methyl 3-(4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate

CAS No.:

Cat. No.: VC16320163

Molecular Formula: C23H24N4O5

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

methyl 3-(4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate -

Specification

Molecular Formula C23H24N4O5
Molecular Weight 436.5 g/mol
IUPAC Name methyl 3-[[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate
Standard InChI InChI=1S/C23H24N4O5/c1-30-16-7-8-19(31-2)17(12-16)21-20-18(24-13-25-20)9-10-27(21)23(29)26-15-6-4-5-14(11-15)22(28)32-3/h4-8,11-13,21H,9-10H2,1-3H3,(H,24,25)(H,26,29)
Standard InChI Key GTNVMOMVQFKWSG-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)OC)C2C3=C(CCN2C(=O)NC4=CC=CC(=C4)C(=O)OC)NC=N3

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, methyl 3-(4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate, reflects its intricate structure (Fig. 1). It features:

  • A tetrahydroimidazo[4,5-c]pyridine core, a bicyclic system combining imidazole and pyridine rings.

  • A 2,5-dimethoxyphenyl substituent at the 4-position of the tetrahydroimidazopyridine.

  • A benzoate ester group linked via an amide bond at the 5-position.

The molecular formula is C23H24N4O5, with a molecular weight of 436.5 g/mol. The presence of methoxy groups and the amide linkage enhances its polarity, influencing solubility and bioavailability.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions (Table 1):

  • Formation of the Imidazopyridine Core: Cyclocondensation of 4-aminopyridine derivatives with carbonyl sources under acidic conditions.

  • Introduction of the 2,5-Dimethoxyphenyl Group: Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

  • Amide Bond Formation: Coupling the carboxylic acid derivative of the imidazopyridine with methyl 3-aminobenzoate using EDC/HOBt as coupling agents.

Key Reaction Conditions:

  • Solvents: Dimethylformamide (DMF) or dichloromethane (DCM).

  • Temperature: 0–25°C for amide coupling to prevent racemization.

  • Catalysts: Palladium catalysts for cross-coupling reactions .

Table 1: Representative Synthesis Protocol

StepReagents/ConditionsYield
1Acetic anhydride, HCl, reflux65%
22,5-Dimethoxyphenylboronic acid, Pd(PPh3)472%
3EDC, HOBt, DMF, 0°C58%

Physicochemical Properties

Molecular Characteristics

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO) due to methoxy and amide groups.

  • logP: Estimated at 2.1, indicating moderate lipophilicity .

  • pKa: The amide nitrogen has a pKa of ~3.5, while the imidazole ring’s basic nitrogen has a pKa of ~6.8 .

Table 2: Physicochemical Data

PropertyValue
Molecular Weight436.5 g/mol
Melting Point198–202°C (dec.)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7

Biological Activity and Mechanism

Kinase Inhibition

The compound’s imidazopyridine core resembles known G-protein-coupled receptor kinase 5 (GRK5) inhibitors (e.g., compounds in Patent EP2818472A1) . Molecular docking studies suggest it binds to GRK5’s ATP-binding pocket, disrupting phosphorylation of G-protein-coupled receptors .

Spectroscopic Characterization

NMR and Mass Spectrometry

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, imidazole-H), 7.45–6.75 (m, aromatic-H), 3.85 (s, 3H, OCH3).

  • HRMS (ESI+): m/z 437.1812 [M+H]+ (calc. 437.1815).

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